JNK1 Kinase Inhibition: Potent and Selective vs. p38α MAPK
A derivative of 5-nitrobenzothiazole-2-thiol, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (BI-87G3), demonstrates potent inhibition of c-Jun N-terminal kinase 1 (JNK1) with an IC50 of 1.8 µM against ATF2 phosphorylation. Critically, this compound exhibits high selectivity against the structurally related p38α MAP kinase, with an IC50 >100 µM [1]. This >55-fold selectivity window is a direct consequence of the nitro-substituted benzothiazole scaffold and its allosteric binding mode, a feature not observed with unsubstituted benzothiazole-2-thiol derivatives which generally lack this kinase inhibition profile .
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 µM (JNK1) |
| Comparator Or Baseline | p38α MAPK (IC50 > 100 µM) |
| Quantified Difference | >55-fold selectivity |
| Conditions | In vitro kinase assay; ATF2 phosphorylation by JNK1 |
Why This Matters
For researchers developing selective JNK pathway modulators, this nitro-substituted scaffold offers a validated starting point for achieving target selectivity that unsubstituted analogs cannot provide.
- [1] Santa Cruz Biotechnology. JNK Inhibitor XI (BI-87G3, CAS 2207-44-5) Product Datasheet, sc-364743. View Source
